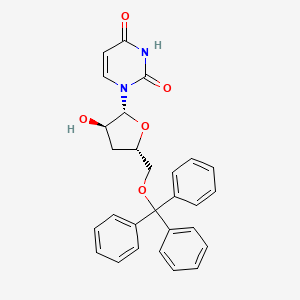

3'-Deoxy-5'-O-trityluridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBFLXSXXCIFH-BFLUCZKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269359 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-05-0 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Deoxy 5 O Trityluridine

Regioselective Synthesis of 3'-Deoxy-5'-O-trityluridine

The regioselective synthesis of this compound is a critical process that ensures the precise placement of the bulky trityl protecting group at the 5'-hydroxyl position, leaving other reactive sites available for further modification.

Historical and Contemporary Synthetic Routes to this compound

Historically, the synthesis of deoxyribonucleosides has been a focal point of research. Early methods often involved multi-step procedures with moderate yields. A common historical approach involved the detritylation of 2',3'-O-carbonyl-5'-O-trityluridine with ethereal hydrogen chloride to yield 2',3'-O-carbonyluridine, which could then be further manipulated. oup.com Another historical method involved the reaction of 5'-O-trityluridine with 1,1-carbonyldiimidazole to produce 2',3'-O-carbonyl-5'-O-trityluridine. oup.com

Contemporary synthetic routes have focused on improving efficiency and selectivity. One modern approach starts from D-xylose, which is converted to 5-deoxy-D-xylose. mdpi.com This intermediate is then subjected to glycosylation with a protected pyrimidine (B1678525) base to afford the desired nucleoside. mdpi.com Another strategy involves the selective deoxygenation of a ribonucleoside precursor at the 3'-position. This can be achieved through various methods, including the Barton-McCombie deoxygenation or by using reagents like diphenyl carbonate in the presence of sodium bicarbonate. researchgate.net The selective protection of the 5'-hydroxyl group with a trityl group is a key step in many of these syntheses. ontosight.ai This is often achieved by reacting the parent nucleoside with trityl chloride in a suitable solvent like pyridine.

Optimized Chemical Synthesis Protocols for Enhanced Yield and Purity

Optimization of synthetic protocols is crucial for obtaining high yields and purity of this compound. A key aspect of optimization is the careful control of reaction conditions to favor the desired regioselectivity. For instance, in the tritylation step, using a stoichiometric amount of trityl chloride and controlling the temperature can minimize the formation of di-tritylated byproducts. ethernet.edu.et

One optimized protocol involves the benzylation of 2'-deoxy-5-iodo-5'-O-trityluridine with benzyl (B1604629) bromide and sodium hydride in tetrahydrofuran (B95107) to selectively protect the 3'-hydroxyl group before further modifications. nih.gov Purification techniques such as silica (B1680970) gel chromatography are essential to isolate the product with high purity. The choice of solvent can also significantly impact the reaction outcome; for example, using tetrahydrofuran (THF) instead of acetonitrile (B52724) (CH3CN) can improve solubility and heat dissipation in bulk synthesis.

Table 1: Comparison of Synthetic Parameters for this compound Synthesis

| Parameter | Historical Method | Optimized Method |

| Starting Material | Uridine (B1682114) | 2'-Deoxyuridine |

| Key Reagents | Trityl chloride, Acetic Anhydride | Trityl chloride, specific deoxygenation agents |

| Reaction Steps | Multiple protection/deprotection steps | Fewer, more direct steps |

| Typical Yield | Moderate | High |

| Purity | Often requires extensive purification | High purity achievable with optimized chromatography |

Stereochemical Considerations in this compound Synthesis

The stereochemistry of the sugar moiety is a critical aspect of nucleoside synthesis, as it directly impacts the biological activity of the final compound. In the synthesis of this compound, it is essential to control the stereochemistry at the anomeric carbon (C1') to obtain the desired β-anomer. Glycosylation reactions can often lead to a mixture of α and β anomers, necessitating careful control of reaction conditions and catalysts to favor the formation of the β-isomer.

Furthermore, reactions at the 2' and 3' positions of the ribose ring must be conducted with stereochemical control. For example, the introduction of a fluorine atom at the 3'-position can result in different stereoisomers, such as the (3'R) and (3'S) configurations, which can exhibit different biological activities. ontosight.aitandfonline.com The choice of reagents and reaction pathways plays a crucial role in determining the stereochemical outcome of the synthesis. nih.gov

Functionalization and Derivatization Strategies of this compound

The presence of reactive functional groups on this compound allows for a wide range of chemical modifications, leading to the synthesis of diverse nucleoside analogues with potential therapeutic applications.

Modification at the Uridine Nucleobase Moiety

The uridine nucleobase offers several sites for modification, including the C5 and N3 positions. Modifications at these positions can significantly alter the properties of the nucleoside.

C5 Position: The C5 position of the uracil (B121893) ring is a common target for modification. For instance, halogenation at this position can be achieved using various reagents. These halogenated derivatives can then serve as precursors for further functionalization through cross-coupling reactions. nih.gov Another important modification is the introduction of alkyl or substituted alkyl groups, which has been shown to modulate the biological activity of the resulting nucleosides. nih.gov

N3 Position: The N3 position of the uracil ring can be alkylated or acylated. acs.org For example, benzoylation at the N3 position has been used as a protective strategy during other synthetic transformations. nih.gov Selective methylation at the N3 position can also be achieved under mild conditions. acs.org

Table 2: Examples of Modifications at the Uridine Nucleobase

| Position | Modification | Reagents |

| C5 | Halogenation | N-Halosuccinimide |

| C5 | Alkylation | Organometallic reagents |

| N3 | Benzoylation | Benzoyl chloride |

| N3 | Methylation | Methyl iodide, Dimethyl sulfate |

Selective Derivatization at Other Hydroxyl Positions of this compound Precursors

While the 5'-hydroxyl group is protected by the trityl group in the target compound, the hydroxyl groups at the 2' and 3' positions of precursor molecules are key sites for derivatization.

2'-Hydroxyl Group: The 2'-hydroxyl group can be selectively acylated, silylated, or converted to other functional groups. evitachem.com For instance, protection with a tert-butyldimethylsilyl (TBDMS) group is a common strategy in oligonucleotide synthesis. cymitquimica.com Oxidation of the 2'-hydroxyl group to a ketone is another important transformation.

3'-Hydroxyl Group: In precursors where the 3'-hydroxyl group is present, it can be subjected to various reactions. For example, it can be converted to a leaving group, such as a tosylate, which can then be displaced by a nucleophile to introduce new functionalities. researchgate.net It can also be benzylated to provide a stable protecting group during subsequent synthetic steps. nih.gov

These selective derivatizations are crucial for building complex nucleoside analogues and for their incorporation into oligonucleotides with specific properties.

Conversion to Phosphoramidite (B1245037) and Related Precursors for Oligonucleotide Synthesis

The transformation of this compound into a phosphoramidite derivative is a cornerstone of its application in automated oligonucleotide synthesis. This process introduces a reactive phosphorus(III) group, typically at the free 2'-hydroxyl position, rendering the molecule ready for sequential coupling to a growing oligonucleotide chain.

The resulting this compound-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a stable, yet reactive, building block. In the context of solid-phase oligonucleotide synthesis, the 5'-O-trityl group of the initial nucleoside bound to the solid support is removed, and the now-free 5'-hydroxyl group attacks the phosphoramidite of the incoming this compound monomer. sigmaaldrich.com This coupling reaction is highly efficient and forms a phosphite (B83602) triester linkage. Subsequent oxidation of the unstable phosphite triester to a more stable phosphate (B84403) triester completes the addition of one monomer unit. sigmaaldrich.com This cycle of deprotection, coupling, and oxidation is repeated to assemble the desired oligonucleotide sequence.

Table 1: Key Reagents in Phosphoramidite Synthesis

| Reagent | Function |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent |

| 1H-Tetrazole | Activator for phosphitylation |

| Trichloroacetic Acid (TCA) in Dichloromethane | Reagent for 5'-O-DMT deprotection |

| Acetic Anhydride/N-Methylimidazole | Capping reagent to block unreacted 5'-hydroxyls |

| Iodine/Water/Pyridine | Oxidizing agent to convert phosphite to phosphate |

Protecting Group Chemistry in the Synthesis of this compound and its Analogues

The successful synthesis and manipulation of this compound and its derivatives are heavily reliant on the strategic use of protecting groups. These temporary modifications of reactive functional groups prevent unwanted side reactions and direct the course of the synthesis.

The 5'-O-trityl group, and more commonly its dimethoxytrityl (DMT) analogue, is a cornerstone of modern nucleoside chemistry for several key reasons. umich.eduumich.edu Its primary function is to selectively block the 5'-hydroxyl group of the nucleoside. umich.edu This selectivity arises from the greater reactivity of the primary 5'-hydroxyl group compared to the secondary hydroxyl groups at the 2' and 3' positions, especially with a sterically bulky reagent like trityl chloride. glenresearch.com

Key advantages of the trityl group in this context include:

Regiospecificity : It can be introduced with high selectivity at the 5'-position. umich.edu

Acid Lability : The trityl group is readily and quantitatively cleaved under mild acidic conditions, such as with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. sigmaaldrich.com This allows for its removal at each step of oligonucleotide synthesis to enable chain elongation. sigmaaldrich.com

Stability : It is stable to the basic and nucleophilic conditions often employed in other steps of the synthesis. organic-chemistry.org

Monitoring : The release of the trityl cation upon deprotection results in a brightly colored solution, which can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle in automated synthesis. sigmaaldrich.com

Purification Handle : The lipophilic nature of the trityl group facilitates the purification of the desired full-length oligonucleotide from shorter, uncapped failure sequences by reversed-phase chromatography. umich.edu

Orthogonal protection is a critical strategy in complex organic syntheses, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgnumberanalytics.com In the synthesis of oligonucleotides involving this compound analogues, multiple protecting groups are often necessary. wikipedia.org

A typical orthogonal scheme would involve:

An acid-labile 5'-O-trityl (or DMT) group. libretexts.org

Base-labile protecting groups for the exocyclic amino functions of the nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine). researchgate.net

A fluoride-labile protecting group for the 2'-hydroxyl group in RNA synthesis, such as tert-butyldimethylsilyl (TBDMS). wikipedia.org

In such a scheme, the 5'-O-trityl group can be removed with acid without affecting the base-labile or fluoride-labile groups. numberanalytics.com Similarly, the base-labile groups can be cleaved with ammonia (B1221849) or other amines at the end of the synthesis without disturbing any remaining trityl or silyl (B83357) ethers. nih.gov This independent deprotection capability is essential for the stepwise and controlled assembly of complex biomolecules. numberanalytics.com

The final step in any oligonucleotide synthesis is the global deprotection of all remaining protecting groups to yield the final, unmodified product. For a sequence containing a this compound moiety, this typically involves a multi-step process.

First, the oligonucleotide is cleaved from the solid support, which is often accomplished under basic conditions. This same treatment, usually with concentrated aqueous ammonia or a mixture of ammonia and methylamine, also serves to remove the base-labile protecting groups from the heterocyclic bases. nih.gov The 2-cyanoethyl protecting groups on the phosphate backbone are also removed during this step via a β-elimination reaction. atdbio.com

If the 5'-O-trityl group is to be removed (for a "trityl-off" synthesis), a final acid treatment is performed. sigmaaldrich.com This is typically done after the initial basic cleavage and purification. The choice of deprotection reagents and conditions must be carefully considered to avoid degradation of the oligonucleotide product. researchgate.net For instance, certain protecting groups are designed for faster cleavage under milder conditions to accommodate sensitive modifications within the oligonucleotide chain. researchgate.net

Table 2: Common Protecting Groups and Their Deprotection Conditions

| Protecting Group | Protected Functionality | Deprotection Reagent(s) |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Weak acid (e.g., TCA, DCA) |

| Benzoyl (Bz) | Exocyclic amine (A, C) | Aqueous ammonia, Methylamine |

| Isobutyryl (iBu) | Exocyclic amine (G) | Aqueous ammonia, Methylamine |

| 2-Cyanoethyl (CE) | Phosphate | Aqueous ammonia, DBU |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride ion (e.g., TBAF) |

Applications of 3 Deoxy 5 O Trityluridine and Its Derivatives in Nucleic Acid Research

Role as a Chain Terminator in Enzymatic Nucleic Acid Synthesis Systems (in vitro)

The primary application of 3'-deoxynucleosides, including 3'-Deoxy-5'-O-trityluridine following its conversion to the triphosphate form, is as a chain terminator in enzymatic nucleic acid synthesis. This property is fundamental to techniques such as Sanger sequencing and other in vitro polymerase assays.

The mechanism of chain termination by 3'-deoxy nucleosides is a direct consequence of their chemical structure. During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). nih.govnih.gov The absence of this crucial 3'-hydroxyl group in a 3'-deoxynucleoside, once it is incorporated into the growing chain, prevents the formation of the subsequent phosphodiester bond. nih.govnih.gov This inability to form a bond with the next incoming dNTP effectively halts the elongation of the DNA strand, leading to chain termination. nih.gov

This principle is the cornerstone of the dideoxy chain-termination method of DNA sequencing developed by Frederick Sanger. nih.gov By including a small amount of a specific dideoxynucleoside triphosphate (ddNTP) in a reaction mixture with the four standard dNTPs, a polymerase, a primer, and a DNA template, a series of DNA fragments are generated that all terminate at positions where that specific dideoxynucleoside was incorporated. nih.gov

For this compound to act as a chain terminator, it must first be converted to its triphosphate form, 3'-Deoxyuridine (B14125) 5'-triphosphate (3'-dUTP), and the 5'-O-trityl group must be removed to allow for phosphorylation. The resulting 3'-dUTP analog can then interact with DNA or RNA polymerases.

In vitro studies have demonstrated that 3'-deoxynucleoside triphosphates act as competitive inhibitors of their corresponding endogenous dNTPs. nih.gov For instance, 3'-deoxyuridine 5'-triphosphate has been shown to be a potent competitive inhibitor of UTP incorporation by DNA-dependent RNA polymerases I and II. nih.gov The binding affinity (Ki) of these analogs to the polymerase active site is a critical factor in their efficacy as inhibitors and chain terminators.

The interaction of various nucleotide triphosphate analogs with polymerases has been extensively studied. Analogs with modifications in the sugar moiety, such as the absence of the 3'-hydroxyl group, are known to inhibit the rate of DNA chain elongation upon incorporation. nih.gov The efficiency of incorporation of these analogs can be influenced by the specific type of polymerase used, as different polymerases exhibit varying degrees of tolerance for modified substrates. nih.gov For example, some DNA polymerases, like Vent (exo-), have been found to efficiently incorporate various modified dUTPs. nih.gov

| Analog | Polymerase | Interaction Type | Effect |

| 3'-Deoxyuridine 5'-triphosphate | RNA Polymerase I & II | Competitive Inhibition | Inhibition of UTP incorporation nih.gov |

| 3'-Deoxynucleoside triphosphates | DNA Polymerases | Substrate Incorporation | Chain Termination nih.gov |

| Modified dUTPs | Vent (exo-) DNA Polymerase | Substrate Incorporation | Efficient Incorporation nih.gov |

Utilization as a Building Block for Modified Oligonucleotides

Beyond its role as a chain terminator in its triphosphate form, this compound is a key building block in the chemical synthesis of modified oligonucleotides. The 5'-O-trityl group is a standard protecting group used in solid-phase oligonucleotide synthesis, making this compound particularly well-suited for this application.

The synthesis of oligonucleotides containing a this compound moiety is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry. danaher.comatdbio.com In this method, the this compound is first converted into a phosphoramidite building block. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) or trityl group and the activation of the 2'-hydroxyl group (in the case of 3'-deoxy) with a phosphoramidite group. caymanchem.com

The synthesis proceeds in a 3' to 5' direction on a solid support, such as controlled pore glass (CPG). danaher.combiotage.co.jp The cycle of synthesis involves four main steps:

Detritylation: Removal of the 5'-DMT or trityl group from the support-bound nucleoside to expose the 5'-hydroxyl group. biotage.co.jp

Coupling: The activated phosphoramidite of this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. biotage.co.jp

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Oligonucleotides incorporating this compound can be further modified to create valuable molecular probes and tools for nucleic acid research. The absence of the 3'-hydroxyl group provides a stable terminus for the attachment of various functional molecules.

One common application is the development of fluorescent probes for the detection of specific DNA or RNA sequences. By conjugating a fluorophore and a quencher to an oligonucleotide probe, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed. medchemexpress.com When the probe is in its unbound state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon hybridization to its target sequence, a conformational change separates the fluorophore and quencher, leading to an increase in fluorescence that can be detected.

While specific examples of this compound being used as the precise point of conjugation are not extensively detailed in the provided search results, the general principle of using modified nucleosides for the attachment of reporter molecules is well-established. The chemical stability of the 3'-deoxy position makes it an attractive site for such modifications.

Exploration of this compound Analogues in Biochemical Inhibition Studies (in vitro)

Analogues of this compound have been investigated for their potential as inhibitors of various biochemical processes, particularly those involving viral enzymes. The modifications at both the 3' and 5' positions of the ribose can contribute to their inhibitory activity.

A notable example is the in vitro activity of 3',5'-di-O-trityluridine , a closely related analog, against flaviviruses such as Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govresearchgate.net This compound demonstrated a dose-dependent inhibition of viral replication. nih.gov Further studies using DENV subgenomic replicons, which lack the viral structural proteins, indicated that the compound targets the intracellular steps of the viral replication cycle. nih.gov Preliminary data suggest that the viral RNA-dependent RNA polymerase (RdRp) is a likely target of this molecule. nih.gov

The inhibitory effects of this and other nucleoside analogs are often evaluated by determining their EC₅₀ values, which represent the concentration of the compound that inhibits 50% of the viral replication or enzyme activity.

| Compound | Virus | Assay | EC₅₀ Value |

| 3',5'-di-O-trityluridine | Dengue Virus (DENV-2) | RNA Replication Inhibition | 1.5 µM nih.gov |

| 3',5'-di-O-trityluridine | Yellow Fever Virus (YFV-17D) | RNA Replication Inhibition | 0.83 µM nih.gov |

| 3',5'-di-O-trityluridine | Dengue Virus (DENV) Subgenomic Replicon | Antiviral Activity | 2.3 µM nih.gov |

Structure-Activity Relationship (SAR) Studies of Tritylated Nucleoside Analogues for Biochemical Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For tritylated nucleoside analogues, SAR investigations focus on how modifications to the nucleobase, the sugar moiety, and the trityl group itself impact their biochemical and cellular effects.

The introduction of a bulky 5'-O-trityl group dramatically alters the physicochemical properties of the nucleoside, increasing its lipophilicity and steric bulk. This modification often plays a critical role in the molecule's interaction with protein targets. For instance, in the context of antiviral activity, the presence of such bulky groups can enhance binding to allosteric sites on enzymes, leading to potent inhibition. While the parent 3'-deoxyuridine requires intracellular phosphorylation to its 5'-triphosphate form to act as a competitive inhibitor and chain terminator of polymerases, the 5'-O-trityl derivative cannot be phosphorylated and thus must act via a different mechanism. nih.govnih.gov

SAR studies have revealed that the nature of the substituent at the 5' position is crucial for biological activity. In studies of related compounds, replacing a hydroxyl group with bulky silyl (B83357) or trityl groups has been shown to afford compounds with interesting cytotoxic and antiproliferative activities. researchgate.net The activity of these analogues is highly dependent on the specific modifications. For example, modifications at the 3' position are also critical. The absence of the 3'-hydroxyl group, as in this compound, prevents its incorporation into a growing nucleic acid chain and subsequent chain elongation, a key feature in the mechanism of many nucleoside analogue drugs. nih.gov

The combination of modifications at both the 3' and 5' positions creates a unique SAR profile. The table below summarizes the conceptual impact of key structural features on the biochemical activities of these analogues.

| Structural Feature | Modification | General Impact on Biochemical Activity |

| 5'-Position | Addition of Trityl Group | Prevents 5'-phosphorylation, increases lipophilicity, may facilitate binding to allosteric sites. |

| 3'-Position | Removal of Hydroxyl Group (Deoxy) | Prevents phosphodiester bond formation, acting as a chain terminator if incorporated. |

| Nucleobase | Substitution (e.g., 5-Fluoro) | Can alter binding affinity to target enzymes and affect metabolic stability. nih.gov |

These studies demonstrate that tritylated nucleoside analogues are a versatile class of molecules where specific structural modifications can be fine-tuned to achieve desired biochemical effects, guiding the development of more potent and selective compounds.

Mechanistic Investigations of Enzyme Inhibition by this compound Derivatives (e.g., Viral RNA-dependent RNA Polymerases in in vitro systems)

Derivatives of this compound have been identified as potent inhibitors of viral enzymes, particularly RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. tcichemicals.com Mechanistic studies in in vitro systems have been crucial in elucidating how these compounds exert their inhibitory effects.

A prominent example is the compound 3',5'-di-O-trityluridine, which has demonstrated dose-dependent inhibition of flavivirus replication, including Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govresearchgate.net Unlike traditional nucleoside inhibitors that act as chain terminators after being converted to their triphosphate form, 3',5'-di-O-trityluridine functions as a non-nucleoside inhibitor. researchgate.net Because the 5'-hydroxyl group is blocked by a trityl group, the molecule cannot be phosphorylated to the active 5'-triphosphate form. researchgate.net

In vitro studies using purified DENV RdRp have shown that the compound directly targets the polymerase. researchgate.net Kinetic analysis revealed that it inhibits the RNA elongation step of the replication process. researchgate.net Crucially, the inhibition was found to be non-competitive with respect to the natural substrate, Uridine (B1682114) triphosphate (UTP), confirming its action as a non-nucleoside inhibitor that likely binds to an allosteric site on the enzyme rather than the active site. researchgate.net This mechanism prevents the polymerase from continuing RNA synthesis, thereby halting viral replication. researchgate.net

In contrast, the non-tritylated analogue, 3'-deoxyuridine 5'-triphosphate (3'-dUTP), acts through a different, competitive mechanism. Studies on DNA-dependent RNA polymerases showed that 3'-dUTP strongly and competitively inhibits the incorporation of UTP into the growing RNA chain. nih.govnih.gov The absence of the 3'-hydroxyl group means that once incorporated, no further nucleotides can be added, causing obligatory chain termination.

The following table presents inhibitory concentrations of 3',5'-di-O-trityluridine and related compounds from in vitro studies.

| Compound | Target | Assay | Inhibitory Concentration | Reference |

| 3',5'-di-O-trityluridine | Dengue Virus (DENV-2) | RNA Replication | EC₅₀ = 1.5 µM | nih.gov |

| 3',5'-di-O-trityluridine | Yellow Fever Virus (YFV-17D) | RNA Replication | EC₅₀ = 0.83 µM | nih.gov |

| 3',5'-di-O-trityluridine | DENV Subgenomic Replicon | Replicon Assay | EC₅₀ = 2.3 µM | nih.gov |

| 3',5'-di-O-trityluridine | DENV NS5 RdRp | Enzyme Activity | IC₅₀ = 3.1 µM | researchgate.net |

| 3'-deoxyuridine 5'-triphosphate | D. discoideum RNA Polymerase II | Enzyme Activity (vs. UTP) | Kᵢ = 2.0 µM | nih.govnih.gov |

These mechanistic investigations highlight the versatility of the 3'-deoxyuridine scaffold, where the addition of a 5'-O-trityl group fundamentally shifts the mechanism of enzyme inhibition from competitive chain termination to allosteric blockade of elongation.

Design Principles for Novel Biochemical Probes Based on this compound Scaffold

The unique structural features of the this compound scaffold make it an attractive foundation for the design of novel biochemical probes. nih.gov Such probes are indispensable tools for studying nucleic acid structure, dynamics, and interactions with proteins. digitellinc.com The design of these probes is guided by several key principles centered on the scaffold's inherent properties.

Controlled enzymatic interaction: The 3'-deoxy modification is a critical design element. It prevents the probe from being extended by DNA or RNA polymerases, offering a stable and defined interaction with the enzyme's active site without leading to further reaction. This allows researchers to trap and study enzyme-substrate complexes or to label specific binding sites without altering the downstream template.

Scaffold for Reporter Group Attachment: The this compound structure provides multiple sites for the attachment of reporter groups, such as fluorophores, quenchers, or affinity tags. While the 5'-trityl group itself is primarily a protecting group, its synthesis can be adapted, or it can be replaced with other functionalities. More commonly, positions on the uracil (B121893) base are modified. For instance, introducing a reactive group like a propargyl moiety allows for the use of "click chemistry" to easily and efficiently attach a wide variety of reporter molecules. nih.gov This modular approach enables the creation of a diverse library of probes for various applications, including fluorescence resonance energy transfer (FRET) experiments. digitellinc.com

Modulation of Physicochemical Properties: The bulky and hydrophobic trityl group can be exploited to modulate the probe's properties. For example, it can enhance membrane permeability or be used to anchor the probe to a solid support or surface. The hydrophobicity can also influence the probe's interaction with hydrophobic pockets in target proteins.

Structural Rigidity and Specificity: The nucleoside scaffold provides a rigid and predictable framework, ensuring that the attached reporter groups are presented in a consistent orientation. This is crucial for applications that depend on precise distance and orientation, such as FRET or fluorescence polarization assays. The inherent base-pairing specificity of the uridine base can also be utilized to target the probe to specific complementary DNA or RNA sequences.

The rational design of probes based on this scaffold involves a careful balance of these principles. By modifying the scaffold with specific functionalities, researchers can develop highly predictable and sensitive tools to investigate the intricate mechanisms of nucleic acid metabolism and protein-nucleic acid interactions. digitellinc.comnih.gov

Advanced Analytical Characterization and Quality Control in Academic Research for 3 Deoxy 5 O Trityluridine

Spectroscopic Methodologies for Structural Elucidation of 3'-Deoxy-5'-O-trityluridine and its Derivatives

Spectroscopic methods are fundamental in the structural analysis of this compound, providing detailed information about its atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound in solution. nih.gov Both ¹H and ¹³C NMR are employed to confirm the presence of key structural motifs. The characteristic signals for the trityl group's aromatic protons typically appear in the range of δ 7.2–7.5 ppm.

NMR is also a powerful technique for assessing the purity of this compound. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified reference standard. ox.ac.ukeurl-pesticides.eu This method offers high precision and accuracy, allowing for the detection and quantification of impurities. ox.ac.uk

Table 1: Representative NMR Data for Nucleoside Analogues

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Trityl) | 7.2 - 7.5 |

| ¹H | Anomeric (H-1') | ~6.0 |

| ¹H | Sugar Protons | 3.5 - 4.5 |

| ¹³C | Aromatic (Trityl) | 127 - 145 |

| ¹³C | Carbonyl (C4) | ~163 |

| ¹³C | Carbonyl (C2) | ~150 |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structural fragments. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule for MS analysis. sigmaaldrich.com In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable information for confirming the structure of the molecule, including the connectivity of the base, sugar, and trityl group.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Description |

| Molecular Formula | C₂₈H₂₆N₂O₅ |

| Molecular Weight | 470.52 g/mol |

| Key Fragmentation Pathways | Loss of the trityl group (C₁₉H₁₅), cleavage of the glycosidic bond. |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental separation technique used to purify this compound and to assess its purity. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose. torontech.com

Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for separating nucleoside analogues. americanpeptidesociety.org The purity of a sample can be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a high-purity compound. torontech.com The retention time of the compound can also be used for identification when compared to a known standard. torontech.com

Other chromatographic techniques that can be employed include:

Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov

Column Chromatography: Often used for the purification of the compound on a larger scale. researchgate.net

The choice of chromatographic technique depends on the specific requirements of the analysis, such as the scale of purification and the desired level of resolution. uomustansiriyah.edu.iq

Table 3: Common Chromatographic Methods for Nucleoside Analysis

| Technique | Stationary Phase | Mobile Phase | Application |

| Reverse-Phase HPLC | C18 or C8 bonded silica (B1680970) | Acetonitrile (B52724)/water or Methanol/water gradient | Purity assessment, purification americanpeptidesociety.org |

| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate gradient | Separation of isomers |

| Thin-Layer Chromatography | Silica gel | Ethyl acetate/Hexane | Reaction monitoring, qualitative analysis nih.gov |

X-ray Crystallography Studies of this compound and its Complexes

To obtain a crystal structure, a single crystal of the compound must be grown. This crystal is then irradiated with X-rays, and the diffraction pattern is collected. sci-hub.se Analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined. sci-hub.se

The crystal structure of a derivative, 2',3'-deoxy-3'-fluoro-5'-O-trityluridine, in complex with Plasmodium falciparum dUTPase has been determined. rcsb.org This structure, resolved at 2.40 Å, reveals key interactions between the trityl group and the enzyme, providing a basis for understanding its inhibitory activity. rcsb.org Such structural data is invaluable for structure-based drug design efforts. asm.org

Table 4: Crystallographic Data for a this compound Derivative Complex

| Parameter | Value | Reference |

| PDB ID | 1VYQ | rcsb.org |

| Resolution | 2.40 Å | rcsb.org |

| R-Value Work | 0.191 | rcsb.org |

| R-Value Free | 0.295 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

This detailed structural information, obtained through X-ray crystallography, complements the data from spectroscopic and chromatographic techniques, providing a comprehensive understanding of the chemical nature of this compound and its derivatives.

Computational and Theoretical Studies on 3 Deoxy 5 O Trityluridine

Molecular Modeling of 3'-Deoxy-5'-O-trityluridine Conformation and Interactions

The three-dimensional structure of a nucleoside analogue is critical to its function, governing how it fits into the active sites of enzymes or interacts with other biological molecules. Molecular modeling techniques are employed to predict the preferred conformations of this compound and to understand the non-covalent interactions that stabilize these structures.

Molecular mechanics and molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in solution. These simulations model the interactions between the atoms of the molecule and with the surrounding solvent, allowing for the exploration of the conformational landscape and the identification of low-energy states. For instance, in silico studies of other uridine (B1682114) derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes over time. tandfonline.com A similar approach for this compound would likely reveal the steric influence of the trityl group on the accessibility of the remaining hydroxyl group and the uracil (B121893) base for intermolecular interactions.

A crystal structure of a related compound, 2',3'-dideoxy-3'-fluoro-5'-O-trityluridine, in complex with Plasmodium falciparum dUTPase, reveals specific interactions where the trityl group contributes to binding affinity through interactions with hydrophobic residues like phenylalanine and isoleucine in the protein's active site. rcsb.org This highlights the significant role of the trityl group in molecular recognition and interaction.

Table 1: Predicted Conformational Parameters of this compound

| Parameter | Predicted Predominant Conformation | Rationale |

|---|---|---|

| Sugar Pucker | C2'-endo or a mix of C2'-endo/C3'-endo | The 3'-deoxy modification may increase flexibility, but C2'-endo is common for deoxyribonucleosides. |

| Glycosidic Torsion Angle (χ) | anti | To avoid steric clashes between the uracil base and the sugar ring. |

| C4'-C5' Torsion Angle (γ) | gauche+ (g+) | The bulky 5'-O-trityl group sterically favors this conformation. tue.nl |

Quantum Chemical Calculations for Reactivity and Selectivity Prediction in this compound Modifications

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules and predicting their reactivity. nrel.gov These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which are all crucial in predicting the sites and likelihood of chemical reactions.

For this compound, quantum chemical calculations can predict the most probable sites for further chemical modification. The remaining 2'-hydroxyl group is a primary site for reactions such as acylation or alkylation. DFT calculations can quantify the acidity of this hydroxyl proton and the nucleophilicity of the oxygen atom, providing a theoretical basis for its reactivity. Furthermore, the uracil base contains several potential reaction sites. The calculated electrostatic potential can indicate the most electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

In studies of other uridine derivatives, DFT has been used to optimize their geometries and to calculate thermodynamic properties, which helps in understanding their stability and reactivity. bookpi.org For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. By calculating these parameters for this compound, chemists can predict the outcomes of synthetic modifications with greater accuracy.

These calculations are also vital for predicting the selectivity of reactions. For instance, if a reaction could occur at either the N3 or O4 position of the uracil ring, quantum chemical modeling of the transition states for both pathways can determine which product is kinetically and thermodynamically favored.

Table 2: Calculated Quantum Chemical Parameters for Uridine Derivatives (Illustrative) Note: These are representative values from studies on various uridine derivatives and are intended to illustrate the types of data generated. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO (eV) | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | A larger gap indicates greater chemical stability and lower reactivity. bookpi.org |

In Silico Approaches for Designing Novel this compound Analogues

In silico drug design leverages computational methods to identify and optimize new drug candidates. Starting from a lead compound like this compound, various computational techniques can be used to design novel analogues with improved properties, such as enhanced binding affinity to a specific biological target or better pharmacokinetic profiles.

Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of the target protein is known. Molecular docking simulations can be used to predict how different analogues of this compound would bind to the target's active site. These simulations calculate a binding score, which estimates the binding affinity, and visualize the binding mode, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information allows medicinal chemists to rationally design modifications to the lead compound to improve these interactions. For instance, studies on other uridine derivatives have successfully used molecular docking to predict binding affinities against various protein targets. tandfonline.combookpi.org

Ligand-based drug design (LBDD) is used when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on the common structural features of these active molecules. This model represents the essential steric and electronic features required for binding. Novel analogues of this compound can then be designed to fit this pharmacophore model.

Furthermore, in silico methods are now widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. bibliomed.org By calculating properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can prioritize the synthesis of analogues with more drug-like properties. Such predictive studies have been successfully applied to libraries of uridine derivatives to identify candidates with favorable pharmacokinetic profiles. bibliomed.orgmdpi.com

Future Research Directions and Unexplored Potential of 3 Deoxy 5 O Trityluridine

Development of Novel Synthetic Methodologies for 3'-Deoxy-5'-O-trityluridine and its Congeners

The future of this compound research is intrinsically linked to the development of more efficient and versatile synthetic methods. Current strategies, while effective, often involve multiple steps with challenges in regioselectivity and stereoselectivity. academie-sciences.fr Future research is focused on creating more streamlined and sustainable synthetic routes.

One promising avenue is the exploration of chemoenzymatic methods, which combine the precision of biocatalysts with the flexibility of chemical synthesis. academie-sciences.frresearchgate.net Enzymes like nucleoside 2'-deoxyribosyltransferases (NDTs) are being investigated for their ability to catalyze the formation of nucleoside analogs with high stereoselectivity, potentially reducing the need for complex protection and deprotection steps. researchgate.net For instance, the use of NDTs from organisms like Lactobacillus leichmannii has shown promise in preparing a variety of 2'-deoxyribonucleoside analogues. researchgate.net

Additionally, research into novel catalysts for key reactions such as N-glycosylation and the introduction of the 3'-deoxy function is a major focus. academie-sciences.fr The development of new procedures for creating 3'-substituted-3'-deoxynucleosides is crucial, as these methods can be adapted to generate a wide array of congeners with potentially new biological activities. nih.gov For example, methods developed for synthesizing 3'-azido-3'-deoxynucleosides can serve as precursors for other modified nucleosides. nih.govnih.gov

A comparison of traditional versus emerging synthetic approaches highlights the potential for significant improvements:

| Feature | Traditional Chemical Synthesis | Emerging Chemoenzymatic Synthesis |

| Stereoselectivity | Often requires chiral auxiliaries or separation of diastereomers | High stereoselectivity often achieved by the enzyme |

| Protecting Groups | Multiple protection/deprotection steps are common, increasing step count and reducing overall yield academie-sciences.fr | May require fewer or no protecting groups, leading to shorter synthetic routes |

| Reaction Conditions | Can involve harsh reagents and temperatures academie-sciences.fr | Typically proceeds under mild, aqueous conditions |

| Sustainability | Often generates more chemical waste | Generally considered a "greener" approach with less waste |

Future efforts will likely focus on expanding the substrate scope of enzymes and developing novel catalysts to make the synthesis of this compound and its analogs more efficient, cost-effective, and environmentally friendly.

Advanced Applications in Molecular Tool Development and Chemical Biology (in vitro)

The unique structure of this compound, particularly the absence of a 3'-hydroxyl group, makes its deprotected and phosphorylated form, 3'-deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP), a potent chain terminator of nucleic acid synthesis. nih.gov This property is the cornerstone of its application as a molecular tool in various in vitro assays.

Future research aims to leverage this characteristic in more sophisticated ways. For example, 3'-dUTP is a known inhibitor of DNA-dependent RNA polymerases I and II, making it a valuable tool for studying transcription mechanisms. medchemexpress.com Further investigations could explore its differential effects on various viral RNA-dependent RNA polymerases (RdRps), potentially leading to the development of broad-spectrum antiviral research tools. researchgate.net

The development of modified versions of 3'-deoxyuridine (B14125) for specific applications is another active area of research. For instance, the incorporation of labels such as radioisotopes or fluorescent tags onto 3'-deoxyuridine derivatives allows for the sensitive detection and monitoring of DNA synthesis in vitro. nih.gov The use of 5-[¹²⁵I]iodo-2'-deoxyuridine has been effective in monitoring DNA synthesis in organ culture, providing a tool for rapid screening. nih.gov

Advanced in vitro applications being explored include:

High-throughput screening: Utilizing 3'-deoxyuridine derivatives in assays to screen for inhibitors of polymerases or other enzymes involved in nucleic acid metabolism.

Mechanism-based probes: Designing congeners of 3'-deoxyuridine that can covalently bind to the active site of an enzyme upon incorporation, allowing for detailed structural and functional studies.

Single-molecule studies: Employing fluorescently labeled 3'-deoxyuridine analogs to visualize the dynamics of DNA replication and repair at the single-molecule level.

Integration of this compound Chemistry with Emerging Nucleic Acid Technologies

The convergence of 3'-deoxyuridine chemistry with cutting-edge nucleic acid technologies promises to open new frontiers in biotechnology and synthetic biology. The ability to terminate chain elongation is a powerful tool for constructing complex nucleic acid architectures and devices.

One of the most exciting future directions is the integration of 3'-deoxyuridine into DNA nanotechnology. This field involves the design and fabrication of nanoscale structures and devices using DNA as a building material. The precise control over strand length afforded by chain terminators like 3'-deoxyuridine is critical for the synthesis of well-defined DNA origami and other nanostructures.

Another emerging area is the application of 3'-deoxyuridine in the development of novel aptamers and nucleic acid-based diagnostics. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. By incorporating 3'-deoxyuridine at specific positions, researchers can create truncated aptamers with potentially enhanced stability or modified binding properties.

Furthermore, the principles of 3'-deoxy modification are relevant to genome-wide sequencing and analysis. For instance, novel sequencing methods have been developed for the base-resolution analysis of deoxyuridine in the genome, which can arise from cytosine deamination or dUMP misincorporation. acs.org While not directly using the tritylated form, the fundamental understanding of 3'-deoxy chemistry is crucial for developing and interpreting such technologies.

Addressing Synthetic Challenges and Enhancing Efficiency in this compound Research

Despite advances, the synthesis of this compound and its congeners is not without its challenges. Overcoming these hurdles is essential for making these valuable compounds more accessible for research and potential applications.

A primary challenge lies in achieving high yields and purity. academie-sciences.fr The introduction of the trityl group at the 5'-hydroxyl position must be highly selective to avoid side reactions with the 2'-hydroxyl group. Similarly, the deoxygenation at the 3' position can be a low-yielding step. Future research will focus on optimizing reaction conditions, exploring new protecting group strategies, and developing more efficient purification methods. For example, the use of fully protected deoxynucleoside 3'-phosphoramidite building blocks in oligonucleotide synthesis has been shown to suppress side reactions. mdpi.com

Another significant challenge is the scalability of the synthesis. Many current methods are suitable for laboratory-scale production but are not easily adaptable for large-scale manufacturing. Developing scalable and cost-effective synthetic routes is crucial for the broader application of this compound and its derivatives. This includes exploring continuous flow chemistry and biocatalytic processes that can be implemented on an industrial scale. cam.ac.uk

Key synthetic challenges and potential solutions are summarized below:

| Synthetic Challenge | Description | Future Research Direction |

| Regioselectivity | Difficulty in selectively modifying the 3' and 5' positions of the ribose sugar without affecting other reactive sites. academie-sciences.fr | Development of novel protecting groups and catalysts with higher selectivity. mdpi.comacs.org |

| Stereocontrol | Achieving the desired stereochemistry at the anomeric carbon during glycosylation can be difficult. academie-sciences.fr | Use of stereoselective catalysts and enzymatic methods to control the stereochemical outcome. researchgate.net |

| Yield and Purity | Multi-step syntheses often result in low overall yields and require extensive purification. nih.gov | Optimization of reaction conditions, development of one-pot reactions, and improved purification techniques like HPLC. nih.gov |

| Scalability | Transitioning from small-scale laboratory synthesis to large-scale production is often inefficient and costly. cam.ac.uk | Exploration of flow chemistry, solid-phase synthesis, and large-scale biocatalysis. |

Q & A

Q. How can the synthesis of 3'-Deoxy-5'-O-trityluridine be optimized for high yield and purity?

Methodological Answer: The synthesis involves sequential protection/deprotection steps. Tritylation of the 5'-OH group is critical and typically performed using trityl chloride in pyridine under anhydrous conditions . To optimize yield:

- Reagent Ratios : Use a 1.2–1.5 molar excess of trityl chloride to ensure complete protection of the 5'-OH.

- Reaction Monitoring : Track progress via TLC (Rf shift) or HPLC to confirm trityl group incorporation.

- Workup : Precipitate the product in cold hexane to remove unreacted reagents. highlights that trityl deprotection (e.g., using 80% acetic acid) achieves >85% yield when carefully controlled .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include the trityl aromatic protons (6.5–7.5 ppm) and the absence of 3'-OH (confirmed by D2O exchange experiments). used NMR to identify a free 3'-OH in a related compound at 5.97 ppm, which disappears in 3'-deoxy derivatives .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight, with the trityl group contributing a distinct mass increment (~243 Da).

- HPLC-PDA : Purity can be assessed using reverse-phase HPLC with UV detection at 260 nm (nucleoside absorbance) .

Q. Why are protective groups (trityl and TBDMS) essential in synthesizing this compound?

Methodological Answer:

- 5'-O-Trityl : Prevents undesired reactions (e.g., phosphorylation or aggregation) at the 5'-OH during synthesis. The trityl group is acid-labile, allowing selective removal under mild conditions (e.g., 80% acetic acid) .

- 2'-O-TBDMS : Protects the 2'-OH from side reactions during nucleoside coupling. TBDMS is stable under acidic/neutral conditions but cleaved selectively by fluoride ions (e.g., TBAF) .

Advanced Research Questions

Q. How does the 3'-deoxy modification impact the interaction of this compound with DNA/RNA polymerases?

Methodological Answer: The absence of the 3'-OH prevents formation of 3'-5' phosphodiester bonds, making the compound a chain terminator . To study this:

- Enzyme Assays : Incubate with DNA polymerase (e.g., Klenow fragment) and a template-primer system. Monitor incorporation via gel electrophoresis or fluorescent dNTP analogs. notes that 3'-deoxyuridine triphosphates are used to probe polymerase fidelity .

- Kinetic Analysis : Compare and values with natural dUTP to quantify inhibitory effects .

Q. How can researchers design experiments to assess the metabolic stability of this compound in cellular systems?

Methodological Answer:

- Radiolabeling : Synthesize - or -labeled compound and track degradation in cell lysates via scintillation counting.

- LC-MS/MS : Quantify intact compound and metabolites over time. details using LC-MS to characterize phosphorylated analogs, which can be adapted for stability studies .

- Enzyme Inhibition : Co-incubate with phosphatase inhibitors (e.g., sodium orthovanadate) to distinguish enzymatic vs. non-enzymatic degradation .

Q. How can conflicting data on trityl group stability during synthesis be resolved?

Methodological Answer:

- Controlled Deprotection : Vary acetic acid concentration (70–90%) and reaction time (1–24 hr) to identify optimal conditions. achieved 88% yield using 80% acetic acid for 2 hr .

- Side-Product Analysis : Use LC-MS to detect trityl cation byproducts (m/z 243.1) or incomplete deprotection.

- Cross-Validation : Compare with orthogonal deprotection methods (e.g., ZnBr in dichloromethane) to rule out acid-specific side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.